molecular formula C34H34O6 B139886 (3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one CAS No. 116261-30-4

(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one

Cat. No.: B139886
CAS No.: 116261-30-4
M. Wt: 538.6 g/mol
InChI Key: GJONVZSUXWNNKA-WDYNHAJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of two benzyloxy and methoxyphenyl groups attached to an oxolan-2-one ring, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one typically involves multi-step organic reactions. One common method includes the use of stereoselective nickel-catalyzed olefin coupling reactions. These reactions are carried out under controlled conditions to ensure the desired stereochemistry is achieved . The reaction conditions often involve the use of nickel catalysts, unsaturated hydrocarbons, and specific ligands to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyloxy or methoxy groups are replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing significant roles.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and substituted derivatives of the original compound. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in stereoselective synthesis.

    Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and protein binding studies.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy and methoxyphenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity, inhibition of specific receptors, or alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both benzyloxy and methoxyphenyl groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

(3S,4S)-3,4-bis[(3-methoxy-4-phenylmethoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34O6/c1-36-32-19-26(13-15-30(32)38-21-24-9-5-3-6-10-24)17-28-23-40-34(35)29(28)18-27-14-16-31(33(20-27)37-2)39-22-25-11-7-4-8-12-25/h3-16,19-20,28-29H,17-18,21-23H2,1-2H3/t28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJONVZSUXWNNKA-WDYNHAJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H]2COC(=O)[C@H]2CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553380
Record name (3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116261-30-4
Record name (3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.